molecular formula C19H26N4O6 B1400656 Ethyl 2-(bis(tert-butoxycarbonyl)amino)pyrazolo-[1,5-a]pyrimidine-3-carboxylate CAS No. 1260169-03-6

Ethyl 2-(bis(tert-butoxycarbonyl)amino)pyrazolo-[1,5-a]pyrimidine-3-carboxylate

Cat. No.: B1400656
CAS No.: 1260169-03-6
M. Wt: 406.4 g/mol
InChI Key: KIDXXHJOMPTDND-UHFFFAOYSA-N
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Description

Ethyl 2-(bis(tert-butoxycarbonyl)amino)pyrazolo-[1,5-a]pyrimidine-3-carboxylate is a useful research compound. Its molecular formula is C19H26N4O6 and its molecular weight is 406.4 g/mol. The purity is usually 95%.
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Biological Activity

Ethyl 2-(bis(tert-butoxycarbonyl)amino)pyrazolo-[1,5-a]pyrimidine-3-carboxylate (CAS Number: 1260169-03-6) is a synthetic compound that belongs to the class of pyrazolo derivatives. These compounds have garnered significant attention due to their diverse biological activities, including antitumor, anti-inflammatory, and antibacterial properties. This article aims to provide a comprehensive overview of the biological activity associated with this specific compound, supported by data tables, case studies, and relevant research findings.

  • Molecular Formula : C19H26N4O6
  • Molecular Weight : 406.43 g/mol
  • Purity : Typically ≥ 95% .

The biological activity of pyrazolo derivatives often relates to their ability to inhibit specific enzymes or receptors involved in various cellular processes. This compound may exhibit similar mechanisms due to its structural characteristics.

Potential Targets:

  • Kinases : Many pyrazolo derivatives are known to inhibit kinases such as BRAF and EGFR, which are critical in cancer progression.
  • Inflammatory Mediators : Some studies suggest that these compounds can modulate the production of inflammatory cytokines like TNF-α and nitric oxide (NO), indicating potential anti-inflammatory effects .

Antitumor Activity

Research indicates that pyrazolo derivatives possess significant antitumor properties. For instance, a study evaluating various pyrazolo compounds demonstrated their effectiveness against several cancer cell lines, including A549 (lung cancer) and MDA-MB-231 (breast cancer). The structure-activity relationship (SAR) revealed that modifications on the pyrazolo ring could enhance cytotoxicity against these cells .

CompoundCell LineIC50 (µM)Activity
This compoundA549TBDAntitumor
Other Pyrazolo DerivativesMDA-MB-231TBDAntitumor

Anti-inflammatory Activity

In vitro studies have shown that this compound can inhibit lipopolysaccharide (LPS)-induced production of inflammatory mediators. This suggests its potential as an anti-inflammatory agent, which could be beneficial in treating conditions characterized by chronic inflammation .

Antibacterial Activity

Some pyrazolo derivatives have exhibited antibacterial properties against various pathogens. Although specific data for this compound is limited, related compounds have shown promising results in inhibiting bacterial growth .

Case Studies

  • In Vitro Cytotoxicity Evaluation : A recent study evaluated the cytotoxic effects of various pyrazolo derivatives on different cancer cell lines. The results indicated that modifications in the chemical structure significantly influenced the potency of these compounds.
  • Anti-inflammatory Studies : Another study focused on assessing the anti-inflammatory effects of pyrazolo derivatives in a murine model of inflammation. The results demonstrated a reduction in inflammatory markers following treatment with these compounds.

Properties

IUPAC Name

ethyl 2-[bis[(2-methylpropan-2-yl)oxycarbonyl]amino]pyrazolo[1,5-a]pyrimidine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H26N4O6/c1-8-27-15(24)12-13-20-10-9-11-22(13)21-14(12)23(16(25)28-18(2,3)4)17(26)29-19(5,6)7/h9-11H,8H2,1-7H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KIDXXHJOMPTDND-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C2N=CC=CN2N=C1N(C(=O)OC(C)(C)C)C(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H26N4O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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